
Physicochemical Properties of 2,3,5,5-
Tetramethylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,5,5-Tetramethylheptane

Cat. No.: B14551314 Get Quote

The extensive branching in 2,3,5,5-tetramethylheptane significantly influences its physical

properties. The presence of a quaternary carbon and multiple tertiary carbons creates a more

compact, globular structure compared to its linear or less branched isomers. This compactness

reduces the effective surface area for intermolecular van der Waals interactions, leading to a

lower boiling point than n-undecane.

Property 2,3,5,5-Tetramethylheptane n-Undecane

Molecular Formula C₁₁H₂₄ C₁₁H₂₄

Molecular Weight 156.31 g/mol 156.31 g/mol

Boiling Point 172-174 °C 196 °C

Density ~0.75 g/cm³ ~0.74 g/cm³

XLogP3-AA 5.2 6.1

Synthesis of 2,3,5,5-Tetramethylheptane
The synthesis of highly branched alkanes like 2,3,5,5-tetramethylheptane typically involves

the creation of new carbon-carbon bonds, often targeting the formation of quaternary or tertiary

carbon centers. A plausible and common laboratory-scale approach is through a Grignard

reaction.
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Plausible Synthetic Pathway: A Grignard Reaction
Approach
A feasible route to 2,3,5,5-tetramethylheptane involves the reaction of a Grignard reagent with

a sterically hindered ketone, followed by dehydration and hydrogenation of the resulting alkene.

Experimental Protocol: Synthesis of 2,3,5,5-tetramethylheptane via Grignard Reaction

Objective: To synthesize 2,3,5,5-tetramethylheptane from 2,2-dimethyl-3-pentanone and sec-

butylmagnesium bromide.

Materials:

Magnesium turnings

Iodine crystal (as initiator)

Anhydrous diethyl ether

2-Bromobutane

2,2-Dimethyl-3-pentanone

Anhydrous HCl or H₂SO₄ (for dehydration)

Palladium on carbon (Pd/C) catalyst

Hydrogen gas

Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel, etc.)

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Preparation of the Grignard Reagent (sec-butylmagnesium bromide):
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All glassware must be flame-dried under an inert atmosphere to ensure anhydrous

conditions.

Place magnesium turnings in a three-necked flask equipped with a reflux condenser and a

dropping funnel.

Add a small crystal of iodine.

Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate

the reaction (disappearance of the iodine color).

Once initiated, add the remaining 2-bromobutane solution dropwise to maintain a gentle

reflux.

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete reaction.

Reaction with Ketone:

Cool the Grignard reagent solution to 0 °C in an ice bath.

Dissolve 2,2-dimethyl-3-pentanone in anhydrous diethyl ether and add it to the dropping

funnel.

Add the ketone solution dropwise to the stirred Grignard reagent.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Separate the ether layer, and extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent

under reduced pressure to obtain the crude tertiary alcohol (2,3,5,5-tetramethyl-3-
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heptanol).

Dehydration of the Alcohol:

The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., H₂SO₄) or

passed over an acidic alumina column at elevated temperature.

The resulting alkene mixture (primarily 2,3,5,5-tetramethyl-2-heptene and 2,3,5,5-

tetramethyl-3-heptene) is collected.

Hydrogenation of the Alkene:

The alkene mixture is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

A catalytic amount of Pd/C is added.

The mixture is subjected to an atmosphere of hydrogen gas (typically in a Parr

hydrogenator) until the uptake of hydrogen ceases.

The catalyst is removed by filtration, and the solvent is evaporated to yield 2,3,5,5-
tetramethylheptane.
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Step 1: Grignard Reagent Formation

Step 2: Reaction with Ketone
Step 3: Dehydration Step 4: Hydrogenation

2-Bromobutane

sec-Butylmagnesium
bromide

Mg

Anhydrous
Diethyl Ether

Tertiary Alkoxide
Intermediate2,2-Dimethyl-3-pentanone 2,3,5,5-Tetramethyl-3-heptanol

H₃O⁺

Workup Alkene MixtureH⁺, Δ 2,3,5,5-TetramethylheptaneH₂, Pd/C

Click to download full resolution via product page

Plausible synthetic workflow for 2,3,5,5-tetramethylheptane.

Conformational Analysis and Steric Hindrance
The steric bulk of the methyl groups in 2,3,5,5-tetramethylheptane leads to significant

conformational constraints. A full conformational analysis would require computational

chemistry methods to identify the lowest energy conformers and the energy barriers for rotation

around the C-C single bonds.

Computational Methodology for Conformational
Analysis
A standard approach for the conformational analysis of a flexible molecule like 2,3,5,5-
tetramethylheptane involves the following steps:
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Experimental Protocol: Computational Conformational Analysis

Objective: To identify the low-energy conformers of 2,3,5,5-tetramethylheptane and to quantify

the steric strain in each.

Software: A molecular modeling package such as Gaussian, Spartan, or free alternatives like

Avogadro coupled with a computational chemistry engine.

Procedure:

Initial Structure Generation:

Build the 3D structure of 2,3,5,5-tetramethylheptane.

Conformational Search:

Perform a systematic or stochastic conformational search using a low-level theory, such as

a molecular mechanics force field (e.g., MMFF94 or UFF), to explore the potential energy

surface. This will generate a large number of possible conformers.

Geometry Optimization and Energy Calculation:

The conformers generated are then optimized at a higher level of theory, typically a

quantum mechanical method like Density Functional Theory (DFT) with a suitable basis

set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

Analysis of Results:

The optimized structures are analyzed to determine key dihedral angles and

intramolecular distances that are indicative of steric strain.

The relative energies of the conformers are used to determine the Boltzmann population

of each at a given temperature.

Rotational energy profiles can be generated by performing a relaxed scan of specific

dihedral angles to determine the energy barriers to rotation.
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Workflow for computational conformational analysis.

While specific computational data for 2,3,5,5-tetramethylheptane is not readily available in the

literature, analysis of its structure suggests that rotations around the C2-C3, C3-C4, and C4-C5

bonds will be highly hindered. For example, a Newman projection looking down the C3-C4

bond would show significant gauche interactions between the methyl group on C3 and the

bulky tert-butyl group on C5 in many conformations. These steric clashes would lead to a

complex potential energy surface with multiple local minima separated by significant rotational

barriers.
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Experimental Evidence of Steric Hindrance
The steric bulk of 2,3,5,5-tetramethylheptane manifests in its macroscopic properties and

reactivity.

Gas Chromatography
In gas chromatography (GC), the retention time of a compound on a nonpolar column is

primarily influenced by its boiling point and molecular shape. For isomers, more compact and

spherical molecules tend to have shorter retention times than their linear counterparts due to

weaker intermolecular interactions with the stationary phase. Therefore, it is expected that

2,3,5,5-tetramethylheptane would have a shorter retention time compared to n-undecane.

Compound Boiling Point (°C)
Expected Relative GC
Retention Time (Nonpolar
Column)

n-Undecane 196 Longest

2-Methyldecane 193 ...

2,3,5,5-Tetramethylheptane 172-174 Shortest

Reactivity
The high degree of branching in 2,3,5,5-tetramethylheptane sterically shields its C-H bonds,

influencing its reactivity. For instance, in a free-radical halogenation reaction, the accessibility

of hydrogen atoms is a key factor in determining the product distribution.

Experimental Protocol: Free-Radical Bromination of Alkanes

Objective: To qualitatively assess the influence of steric hindrance on the reactivity of C-H

bonds.

Materials:

2,3,5,5-Tetramethylheptane

n-Undecane (as a less hindered control)
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N-Bromosuccinimide (NBS)

AIBN (Azobisisobutyronitrile) as a radical initiator

Carbon tetrachloride (CCl₄) as solvent

UV lamp

GC-MS for product analysis

Procedure:

Reaction Setup:

In two separate, dry flasks, dissolve equimolar amounts of 2,3,5,5-tetramethylheptane
and n-undecane in CCl₄.

Add NBS (1 equivalent) and a catalytic amount of AIBN to each flask.

Equip each flask with a reflux condenser.

Reaction:

Irradiate both reaction mixtures with a UV lamp while stirring at a controlled temperature

(e.g., reflux).

Monitor the progress of the reaction by observing the consumption of NBS (succinimide

will float to the top).

Workup and Analysis:

After the reaction is complete, cool the mixtures and filter to remove the succinimide.

Wash the filtrate with water and dry the organic layer.

Analyze the product mixture of each reaction by GC-MS to identify the different

monobrominated isomers and their relative abundances.
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It is anticipated that the reaction with n-undecane would yield a mixture of all possible

secondary monobrominated isomers, with a preference for the internal positions. In contrast,

the bromination of 2,3,5,5-tetramethylheptane would be more selective. The tertiary C-H at

the C3 position is sterically hindered by the adjacent methyl group and the distant but bulky

gem-dimethyl group at C5. The primary hydrogens of the methyl groups are generally less

reactive. Therefore, the product distribution would provide insight into the relative steric

accessibility of the different C-H bonds.

Alkane
(e.g., 2,3,5,5-Tetramethylheptane)

Radical Initiation
(Br radical formation)

NBS, AIBN, CCl₄, hv

Hydrogen Abstraction
by Br radical

Alkyl Radical
Intermediate

Forms HBr

Reaction with Br₂

Monobrominated Alkane
+ Br radical

Chain Propagation
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Simplified free-radical bromination pathway.

Conclusion
The 2,3,5,5-tetramethylheptane structure provides an excellent case study for the profound

effects of steric hindrance. Its highly branched nature leads to a compact molecular shape,

which in turn influences its physical properties such as boiling point and chromatographic

behavior. Furthermore, the steric shielding of its C-H bonds is expected to significantly impact

its reactivity, leading to different product distributions in reactions compared to its less branched

isomers. For researchers in drug development, understanding such steric effects is crucial for

designing molecules with appropriate shapes to fit into binding pockets. For materials

scientists, the control of molecular architecture is key to developing materials with desired

physical and chemical properties. The experimental and computational protocols outlined in

this guide provide a framework for the further investigation of these important steric effects.

To cite this document: BenchChem. [Physicochemical Properties of 2,3,5,5-
Tetramethylheptane and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14551314#steric-hindrance-effects-of-2-3-5-5-
tetramethylheptane-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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